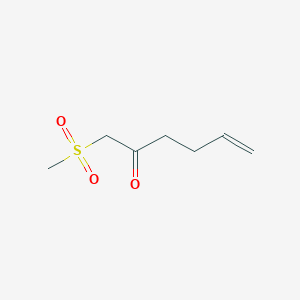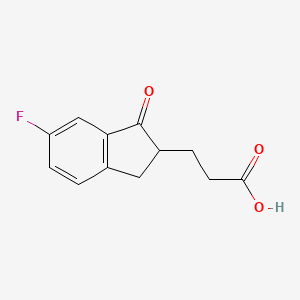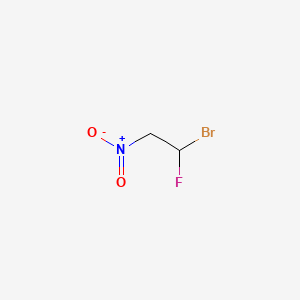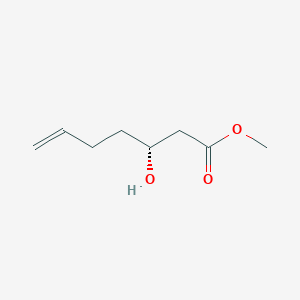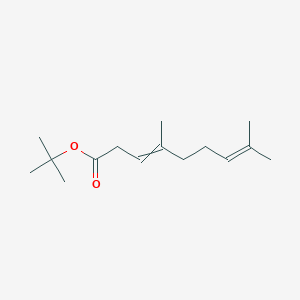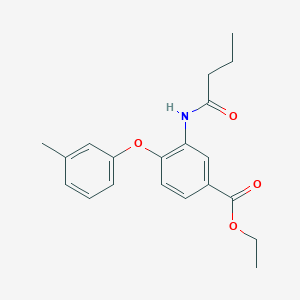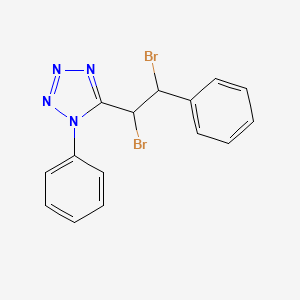
5-(Butan-2-yl)-1,3-dinitro-2-propoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Butan-2-yl)-1,3-dinitro-2-propoxybenzene is an organic compound characterized by the presence of a butan-2-yl group, two nitro groups, and a propoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butan-2-yl)-1,3-dinitro-2-propoxybenzene typically involves a multi-step process. One common method starts with the nitration of 2-propoxybenzene to introduce the nitro groups at the 1 and 3 positions. This is followed by the alkylation of the benzene ring with butan-2-yl chloride under Friedel-Crafts alkylation conditions, using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(Butan-2-yl)-1,3-dinitro-2-propoxybenzene can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The propoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium alkoxide, alkyl halides.
Major Products Formed
Reduction: 5-(Butan-2-yl)-1,3-diamino-2-propoxybenzene.
Oxidation: 5-(Butan-2-yl)-1,3-dinitro-2-hydroxybenzene.
Substitution: Various alkoxy derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
5-(Butan-2-yl)-1,3-dinitro-2-propoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 5-(Butan-2-yl)-1,3-dinitro-2-propoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the butan-2-yl and propoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(Butan-2-yl)-1,3-dinitrobenzene: Lacks the propoxy group, making it less versatile in certain applications.
5-(Butan-2-yl)-2-propoxybenzene: Lacks the nitro groups, reducing its potential for redox reactions.
1,3-Dinitro-2-propoxybenzene: Lacks the butan-2-yl group, affecting its binding properties.
Uniqueness
5-(Butan-2-yl)-1,3-dinitro-2-propoxybenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and propoxy groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
82895-58-7 |
|---|---|
Fórmula molecular |
C13H18N2O5 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
5-butan-2-yl-1,3-dinitro-2-propoxybenzene |
InChI |
InChI=1S/C13H18N2O5/c1-4-6-20-13-11(14(16)17)7-10(9(3)5-2)8-12(13)15(18)19/h7-9H,4-6H2,1-3H3 |
Clave InChI |
LGUBYOQDSNVZLT-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C=C(C=C1[N+](=O)[O-])C(C)CC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 2-[2-(pyrrolidin-1-yl)phenyl]but-2-enedioate](/img/structure/B14408347.png)
![9,10-Anthracenedione, 3-[2-(2-bromoethyl)-3-oxobutyl]-1,8-dihydroxy-](/img/structure/B14408351.png)
![8-[(2-Ethynyl-5-methoxyphenyl)methoxy]-2-methyloct-1-EN-6-YN-3-one](/img/structure/B14408354.png)
![Methyl 4-[(heptafluoropropyl)sulfanyl]benzoate](/img/structure/B14408360.png)
![1,1'-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one]](/img/structure/B14408366.png)
![Benzenamine, N-[(5-methyl-2-thienyl)methylene]-](/img/structure/B14408369.png)
